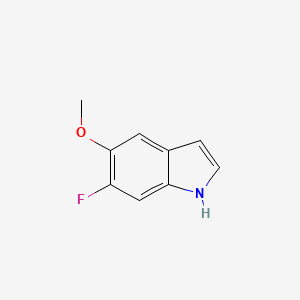

6-Fluoro-5-methoxy-1H-indole

描述

Significance of the Indole (B1671886) Nucleus as a Privileged Scaffold in Medicinal Chemistry

The indole nucleus is a fundamental building block in numerous biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin (B10506). nih.gov This prevalence in nature has inspired medicinal chemists to utilize the indole scaffold as a template for designing novel therapeutic agents. tci-chemical-trading.combeilstein-journals.org Its ability to interact with a wide range of biological targets has led to the development of indole-containing drugs with diverse pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. rjpn.orgbeilstein-journals.org The versatility of the indole ring allows for substitutions at various positions, enabling the modulation of its biological and physicochemical properties. beilstein-journals.org

Role of Methoxy (B1213986) Substituents in Functionalizing Indole Systems and Enhancing Reactivity

The methoxy group (-OCH3) is another crucial substituent in the functionalization of indole systems. Its electron-donating nature can enhance the reactivity of the indole ring, influencing its interaction with biological targets. sigmaaldrich.com The position of the methoxy group on the indole nucleus can direct the regioselectivity of further chemical modifications. sigmaaldrich.com Moreover, the methoxy group can participate in hydrogen bonding and alter the solubility and lipophilicity of the molecule, which are critical parameters for drug absorption and distribution. sigmaaldrich.com

Overview of Research Trajectories for Fluorinated and Methoxylated Indoles

The combination of fluorine and methoxy substituents on an indole scaffold represents a promising avenue in drug discovery. Research in this area focuses on synthesizing novel derivatives and evaluating their biological activities. Studies have explored the potential of these compounds as anticancer, antiviral, and anti-inflammatory agents. The synergistic effects of fluorine and methoxy groups can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. The ongoing investigation into the synthesis and biological evaluation of fluorinated and methoxylated indoles continues to be a vibrant and productive field of research.

Chemical Compound Data

| Compound Name |

| 6-Fluoro-5-methoxy-1H-indole |

| Indole |

| Tryptophan |

| Serotonin |

Properties of this compound

| Property | Value | Source |

| CAS Number | 63762-83-4 | tci-chemical-trading.comsigmaaldrich.com |

| Molecular Formula | C9H8FNO | tci-chemical-trading.comuni.lu |

| Molecular Weight | 165.17 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 98-99% | tci-chemical-trading.combeilstein-journals.org |

| Storage | Keep in dark place, inert atmosphere, room temperature | sigmaaldrich.com |

| Safety Information | GHS07 (Warning), H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction) | sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-fluoro-5-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANYGEQACAPBOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591491 | |

| Record name | 6-Fluoro-5-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63762-83-4 | |

| Record name | 6-Fluoro-5-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Fluoro 5 Methoxy 1h Indole and Analogues

Established Strategies for Methoxy-Activated Indole (B1671886) Synthesis

The synthesis of methoxy-activated indoles, a core structural motif in many biologically active compounds, has been a significant focus of organic chemistry. Several classical and modern methods have been developed and refined to construct the indole nucleus with various substituents. The presence of a methoxy (B1213986) group on the benzene (B151609) ring of the indole scaffold can significantly influence the regioselectivity and efficiency of these synthetic routes.

Fischer Indole Synthesis in the Context of Substituted Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used and versatile methods for preparing substituted indoles. thermofisher.comwikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgbyjus.com The reaction can be promoted by a variety of Brønsted acids, such as hydrochloric acid, sulfuric acid, and polyphosphoric acid, as well as Lewis acids like zinc chloride and boron trifluoride. wikipedia.orgtcichemicals.com

A key feature of the Fischer synthesis is its ability to accommodate a wide range of substituents on both the arylhydrazine and the carbonyl component, allowing for the preparation of diverse indole derivatives. tcichemicals.com For instance, the use of a methoxy-substituted phenylhydrazine is a common strategy for introducing a methoxy group onto the indole ring. The position of the methoxy group on the resulting indole is determined by its position on the starting phenylhydrazine.

The reaction mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Subsequent protonation and a nih.govnih.gov-sigmatropic rearrangement lead to a diimine intermediate. This intermediate then undergoes cyclization and elimination of ammonia (B1221849) to yield the final aromatic indole. wikipedia.org When unsymmetrical ketones are used, the reaction can lead to a mixture of regioisomeric 2,3-disubstituted indoles, with the product distribution being influenced by the reaction conditions and the nature of the substituents. thermofisher.combyjus.com

Table 1: Key Aspects of the Fischer Indole Synthesis for Substituted Indoles

| Feature | Description | References |

| Reactants | Aryl hydrazines and substituted ketones or aldehydes. | tcichemicals.com |

| Catalysts | Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, BF₃). | wikipedia.org |

| Key Intermediate | Arylhydrazone. | wikipedia.orgbyjus.com |

| Versatility | Allows for a wide variety of substitutions on the indole ring. | tcichemicals.com |

| Regioselectivity | Can be an issue with unsymmetrical ketones, leading to mixtures of products. | thermofisher.combyjus.com |

Bischler Indole Synthesis and its Application

The Bischler indole synthesis, also known as the Bischler–Möhlau indole synthesis, is another classical method for constructing the indole ring system. researchgate.netwikipedia.org This reaction involves the cyclization of an α-arylamino-ketone in the presence of an acid catalyst. bhu.ac.in The starting α-arylamino-ketone is typically prepared from the reaction of an α-halo-ketone with an arylamine. bhu.ac.in

This method has been utilized for the synthesis of various substituted indoles, including those with methoxy groups. For example, the reaction of a methoxy-substituted aniline (B41778) with an appropriate α-halo-ketone can lead to the formation of a methoxy-substituted indole. researchgate.net However, the classical Bischler synthesis often requires harsh reaction conditions and may result in poor yields and mixtures of products due to potential rearrangements. wikipedia.orgbhu.ac.in

Hemetsberger Indole Synthesis Approaches

The Hemetsberger indole synthesis, also referred to as the Hemetsberger–Knittel synthesis, involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. wikipedia.org The required α-azidocinnamate starting materials are typically prepared through a Knoevenagel condensation of an aromatic aldehyde with ethyl azidoacetate. rsc.orgresearchgate.net

This method offers a reliable route to indole-2-carboxylates, and the substitution pattern of the resulting indole is determined by the substituents on the starting aromatic aldehyde. researchgate.netresearchgate.net Therefore, using a methoxy-substituted benzaldehyde (B42025) would lead to a methoxy-substituted indole-2-carboxylate. The reaction is believed to proceed through a nitrene intermediate, although the exact mechanism is not fully understood. wikipedia.org

Targeted Synthesis of Fluorinated and Methoxylated Indole Scaffolds

The synthesis of indole derivatives bearing both fluorine and methoxy substituents, such as 6-fluoro-5-methoxy-1H-indole, requires specific strategies that allow for the precise introduction of these functional groups onto the indole ring.

Regioselective Functionalization of Indole Rings

Achieving regioselective functionalization of the indole ring is a significant challenge in synthetic organic chemistry due to the inherent reactivity of different positions on the heterocyclic system. chim.it The pyrrole (B145914) ring (positions C2 and C3) is generally more electron-rich and thus more susceptible to electrophilic attack than the benzene ring (positions C4, C5, C6, and C7). bhu.ac.inchim.it Electrophilic substitution typically occurs preferentially at the C3 position. chim.it

However, the synthesis of specifically substituted indoles like this compound necessitates methods that can direct functionalization to the less reactive benzene portion of the ring. The functionalization at the C4 position, for instance, is particularly challenging. nih.gov To overcome these challenges, various strategies have been developed, including the use of directing groups. chim.itnih.gov These directing groups can be temporarily installed on the indole ring to guide the introduction of substituents to specific positions, such as C4 or C7, and can be subsequently removed. nih.gov

For the synthesis of this compound, a plausible strategy would involve starting with a pre-functionalized benzene ring that already contains the desired fluoro and methoxy groups, which is then used to construct the indole ring via methods like the Fischer or Hemetsberger synthesis. Alternatively, direct C-H functionalization of a pre-formed indole scaffold at the C5 and C6 positions would be another approach, although this can be synthetically demanding.

Use of N-Iodosuccinimide for Halogenation in Indole Synthesis

N-Iodosuccinimide (NIS) is a versatile and widely used reagent for the iodination of various organic compounds, including indoles. organic-chemistry.orgsioc-journal.cn In the context of indole chemistry, NIS is particularly useful for the electrophilic iodination of the indole ring. Due to the high reactivity of the C3 position, the reaction of an indole with NIS typically results in the formation of a 3-iodoindole derivative. semanticscholar.org

This C3-iodination can be a strategic step in the synthesis of more complex indole analogues. The introduced iodine atom can serve as a handle for further transformations, such as cross-coupling reactions, to introduce other functional groups at the C3 position.

While direct iodination with NIS at other positions of the indole ring is less common, the reagent can be employed in more complex, multi-step sequences. For instance, a recent study demonstrated a chiral phosphoric acid-catalyzed atroposelective iodination of N-arylindoles at the C3 position using NIS. nih.gov This highlights the ongoing development of new methods utilizing NIS for the selective functionalization of indoles. In the specific synthesis of this compound, direct iodination of the final product with NIS would likely lead to 6-fluoro-3-iodo-5-methoxy-1H-indole.

Copper-Catalyzed Cyclization Approaches

Copper-catalyzed reactions have become a cornerstone in the synthesis of heterocyclic compounds, including the indole scaffold. These methods are valued for their efficiency and the relatively low toxicity and cost of copper catalysts compared to other transition metals like palladium. scispace.com The versatility of copper, which can readily access Cu(I), Cu(II), and Cu(III) oxidation states, allows for diverse reaction pathways, including those involving radical intermediates or organometallic species. scispace.com

One prominent copper-catalyzed approach for indole synthesis involves the cyclization of 2-ethynylaniline (B1227618) derivatives. For instance, a copper(II)-catalyzed cyclization can be performed in a mixture of water and methanol (B129727) at room temperature, which also offers the potential for catalyst recycling. organic-chemistry.org Another strategy is the cross-coupling of 2-bromotrifluoroacetanilides with 1-alkynes, catalyzed by a combination of copper(I) iodide (CuI) and L-proline, to form the indole ring. organic-chemistry.org

More advanced domino processes combine multiple bond-forming events in a single pot. A notable example is the synthesis of multisubstituted indoles through a sequential Chan–Lam N-arylation and a cross-dehydrogenative coupling (CDC) reaction, all catalyzed by copper. rsc.org While specific examples detailing the copper-catalyzed cyclization to yield this compound are not prevalent in the reviewed literature, these general methodologies are adaptable. For instance, a suitably substituted 2-alkynyl aniline or a corresponding o-haloaniline precursor could theoretically be employed to construct the this compound core.

Recent research has also explored copper-catalyzed C-H functionalization. In one study, various copper salts were tested for the cyclization of toluene (B28343) derivatives with nitriles to form indoles, with CuSO₄ proving to be the most effective catalyst, yielding up to 81% of the product under optimized conditions. d-nb.info This reaction proceeds through a proposed anion-radical relay mechanism. d-nb.info Furthermore, copper(II) bromide (CuBr₂) has been used as a catalyst for the direct C3 chalcogenylation of indoles, demonstrating copper's utility in functionalizing the pre-formed indole ring. mdpi.com

Table 1: Comparison of Copper Catalysts in Indole Synthesis

| Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|

| CuI / L-proline | 2-bromotrifluoroacetanilide, 1-alkyne | Cross-coupling followed by cyclization. | organic-chemistry.org |

| Cu(II) salt | 2-ethynylaniline derivatives | Can be performed in H₂O/MeOH; allows for catalyst recycling. | organic-chemistry.org |

| CuSO₄ | 2-halotoluenes, nitriles | C-H cleavage and anion-radical relay mechanism; good yields (up to 81%). | d-nb.info |

| CuBr₂ | Indoles, N-phenylselenylsuccinimide (N-PSP) | Direct C3-functionalization of the indole ring. | mdpi.com |

Development of Robust and Scalable Synthetic Processes

The transition from laboratory-scale synthesis to large-scale industrial production of indole derivatives requires the development of robust, safe, and scalable processes. Key considerations include minimizing thermal hazards, ensuring high yields and purity, and utilizing cost-effective and environmentally benign reagents and conditions. acs.orgacs.org

Strategies for Large-Scale Preparation of Indole Derivatives

For the large-scale synthesis of indole derivatives, several strategies have been developed to ensure safety and efficiency. acs.org The Leimgruber-Batcho indole synthesis is a classic and widely used method, but its traditional reducing agents, like Raney nickel, can present thermal hazards on a large scale. acs.org

A significant advancement involves the use of catalytic hydrogenation with doped catalysts. For example, the hydrogenation of a (E)-2-nitropyrrolidinostyrene precursor using a rhodium on carbon (Rh/C) catalyst doped with an iron salt has been shown to be a safe, scalable, and highly effective method for preparing 6-benzyloxyindole (B15660). acs.orgacs.org This method was selected for large-scale application because it provided the best yield and selectivity while ensuring safe and easy operation. acs.org Reaction calorimetry is a crucial tool in this context, used to evaluate and compare the thermal risks of different reduction conditions before scaling up. acs.orgacs.org

Another modern approach that demonstrates high scalability is microflow synthesis. labmanager.com By using micro-channels (typically around 1 mm in diameter), this method allows for extremely rapid mixing (in milliseconds) and precise control over reaction times and temperatures. labmanager.com This is particularly advantageous for indole synthesis, where rapid, unwanted side reactions like dimerization can limit the yield of the desired product. labmanager.com Researchers at Nagoya University developed a microflow method that achieved a 95% yield of a target indole product by creating an activated intermediate in just 20 milliseconds. This technique is highly practical for industrial manufacturing as it can be scaled up reproducibly through continuous pumping. labmanager.com

Furthermore, automated synthesis platforms using technologies like acoustic droplet ejection (ADE) enable high-throughput screening of reaction conditions on a nanomole scale. nih.govrsc.orgrug.nl The results can then be scaled up to the preparative millimole or gram scale, demonstrating a direct pathway from miniaturized optimization to large-scale production. nih.govrug.nl

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of the final indole product, which is essential for both research and potential pharmaceutical applications. Key parameters that are typically adjusted include the choice of catalyst, solvent, temperature, and the stoichiometry of reagents.

In the context of the Bartoli indole synthesis on solid supports, temperature optimization was found to be crucial. For the reaction of (4-chloro-3-nitrophenyl)carboxymethyl-polystyrene with 1-methyl-1-propenylmagnesium bromide, an optimal temperature range of -20 to 0 °C was identified. beilstein-journals.org Similarly, the amount of Grignard reagent used was varied, with 3 equivalents generally providing higher yields and purities. beilstein-journals.org

For copper-catalyzed indole synthesis, investigations into various copper salts revealed that CuSO₄ provided the best yield (77%, increasing to 81% with concentration adjustment) for the cyclization of specific toluene precursors. d-nb.info Solvent choice is also impactful, with octane (B31449) being superior to dioxane, toluene, or DMF in this particular system. d-nb.info

The Fischer indole synthesis, a foundational method, can also be significantly optimized. researchgate.net In one study, various acidic catalysts were screened for the cyclization step, with a mixture of polyphosphoric acid (PPA) and phosphorus oxychloride (POCl₃) in a 10:1 ratio at 80 °C giving the highest yield (94%). researchgate.net

Recent methodologies focus on environmentally benign conditions. An efficient protocol for synthesizing trifluoromethyl(indolyl)phenylmethanols was developed using a catalytic system of n-Bu₄PBr and K₂CO₃ in water, which avoids column chromatography and allows for the reuse of the catalytic system. d-nb.info

Table 2: Examples of Optimized Reaction Conditions for Indole Synthesis

| Reaction Type | Optimized Parameter | Condition | Outcome | Reference |

|---|---|---|---|---|

| Fischer Indole Synthesis | Catalyst | PPA:POCl₃ (10:1) | 94% yield | researchgate.net |

| Bartoli Synthesis (Solid Support) | Temperature | -20 to 0 °C | Optimal yield and purity | beilstein-journals.org |

| Bartoli Synthesis (Solid Support) | Reagent Amount | 3 equivalents of Grignard reagent | Higher yields | beilstein-journals.org |

| Copper-Catalyzed Cyclization | Catalyst | 2 mol% CuSO₄ | 81% yield | d-nb.info |

| Copper-Catalyzed Cyclization | Solvent | Octane | Superior to other tested solvents | d-nb.info |

| Friedel-Crafts Hydroxyalkylation | Catalytic System | n-Bu₄PBr / K₂CO₃ in water | Good to excellent yields; reusable catalyst | d-nb.info |

Synthetic Routes to Precursors and Intermediates

The synthesis of complex or highly functionalized indoles like this compound often relies on multi-step sequences starting from readily available precursors. The strategic synthesis of these intermediates is as crucial as the final indole-forming step.

A documented synthetic route to precursors for fluorinated tryptophans starts with this compound itself. nih.gov This compound serves as the starting material to produce a more complex intermediate, tert-butyl (S)-3-(2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)-6-fluoro-5-methoxy-1H-indole-1-carboxylate (L-17). This transformation highlights how the basic indole core can be elaborated into advanced intermediates for further chemical or biological studies. nih.gov

Another relevant precursor synthesis starts from 4-fluoro-5-methoxy-1H-indole. nih.gov To introduce a functional group handle at the C3 position, an iodination reaction is performed. This is achieved by treating the starting indole with N-iodosuccinimide (NIS) in dimethyl sulfoxide (B87167) (DMSO) to yield 4-fluoro-3-iodo-5-methoxy-1H-indole. nih.gov This iodinated intermediate is valuable for subsequent cross-coupling reactions to build more complex structures.

A more fundamental synthesis of a substituted indole precursor begins with a commercially available starting material like vanillin (B372448). chim.it In one pathway, vanillin is first methylated to give dimethoxybenzaldehyde. This is followed by nitration to introduce a nitro group, which is a key functional group for several indole synthesis methods, such as the Leimgruber-Batcho or Bartoli reactions. The resulting 4,5-dimethoxy-2-nitrobenzaldehyde can then be further functionalized, for example, by bromination, before undergoing a Cadogan synthesis (a reductive cyclization) to form the indole ring. chim.it This type of multi-step route allows for the precise placement of substituents on the benzene ring of the indole core.

The Leimgruber-Batcho indole synthesis itself provides a powerful route to indole precursors. acs.orgacs.org This method typically involves the reaction of a 2-nitrotoluene (B74249) derivative to form an enamine, which is then reductively cyclized to the indole. The development of safe and scalable hydrogenation conditions for this cyclization, using doped Rh/C catalysts, has made the synthesis of key intermediates like 6-benzyloxyindole highly efficient for large-scale production. acs.orgacs.orgacs.org

Theoretical and Computational Investigations of 6 Fluoro 5 Methoxy 1h Indole

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties with a good balance between accuracy and computational cost. nih.govacs.org

Table 1: Predicted Molecular Properties of 6-Fluoro-5-methoxy-1H-indole Note: This table is a representation of typical data obtained from computational studies. Actual values may vary based on the level of theory and basis set used.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₉H₈FNO uni.lu |

| Molecular Weight | 165.17 g/mol sigmaaldrich.com |

| XlogP (predicted) | 2.1 uni.lu |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

DFT calculations are instrumental in exploring the electronic properties of molecules, which are key to understanding their reactivity and potential applications. The electronic transitions of a molecule can be predicted using Time-Dependent DFT (TD-DFT), which provides information about absorption spectra. acs.org The substitution of fluorine and methoxy (B1213986) groups on the indole (B1671886) ring alters the electron density distribution. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, while the methoxy group is an electron-donating group. This push-pull electronic effect can influence the energy of the frontier molecular orbitals and, consequently, the molecule's reactivity. The analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential intermolecular interactions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Understanding Bioactivity and Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and the outcome of chemical reactions. researchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net

The HOMO represents the ability of a molecule to donate an electron. nih.gov In the context of this compound, the HOMO is typically a π-orbital delocalized over the indole ring system. The electron-donating methoxy group at the 5-position is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The precise localization of the HOMO can indicate the most probable sites for such reactions. mdpi.com

The LUMO, conversely, represents the ability of a molecule to accept an electron. nih.gov The electron-withdrawing fluorine atom at the 6-position is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The distribution of the LUMO across the molecule indicates the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

Table 2: Representative Frontier Molecular Orbital (FMO) Data Note: The following data is illustrative of typical values obtained from DFT calculations for indole derivatives and may not be specific to this compound. The purpose is to demonstrate the type of data generated.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.8355 mdpi.com |

| LUMO Energy | -0.5129 mdpi.com |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. academie-sciences.fr It is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. ajchem-a.com The indole scaffold is a common feature in ligands that bind to various receptors, including serotonin (B10506) receptors. nih.gov

In a typical molecular docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand is then "docked" into the active site of the protein, and various possible binding poses are evaluated based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). academie-sciences.fr These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the target protein. For indole derivatives, the indole nitrogen often acts as a hydrogen bond donor, while the aromatic rings can participate in hydrophobic and π-stacking interactions. nih.gov The fluorine atom can also participate in specific interactions, such as halogen bonding, which can enhance binding affinity. The results of molecular docking can guide the design of new derivatives with improved potency and selectivity. academie-sciences.fr

Prediction of Binding Modes and Affinities

Computational docking is a primary method for predicting how a molecule (ligand) like this compound might bind to a biological target, such as an enzyme or receptor. This technique models the physical interactions to determine the preferred orientation of the ligand within the active site, known as the binding mode. The strength of this interaction is quantified as binding affinity, often expressed as a binding energy or an inhibition constant (Ki).

For indole derivatives, the presence and position of substituents like fluorine and methoxy groups are critical in determining these interactions. A fluorine atom can enhance binding affinity through favorable electrostatic and hydrophobic interactions, while a methoxy group can act as a hydrogen bond acceptor. mdpi.com Molecular docking studies on various 5-fluoro indole derivatives have been conducted to validate their binding mechanisms against enzymes like PI3K/Akt, which are relevant in cancer research. researchgate.net However, specific docking studies detailing the binding modes and calculating the binding affinities for this compound are not found in the reviewed literature.

Elucidation of Intermolecular Interactions

The binding of a ligand to a protein is governed by a variety of intermolecular interactions. Computational tools are essential for elucidating these forces, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The indole ring itself can participate in π-π stacking and cation-π interactions. mdpi.com

The substituents on the this compound scaffold play a significant role:

The NH group of the indole ring is a classic hydrogen bond donor.

The oxygen atom of the methoxy group can act as a hydrogen bond acceptor.

Studies on related molecules confirm that such non-covalent interactions are key to their biological activity. researchgate.netresearchgate.net For instance, research on other fluorinated and methoxylated indoles highlights the importance of these groups in receptor binding. mdpi.com Without specific computational models for this compound, a precise description of its intermolecular interaction profile remains speculative.

Investigations of Noncovalent Interactions and Supramolecular Assembly

The study of noncovalent interactions is crucial for understanding how molecules organize in the solid state, forming crystal lattices and supramolecular assemblies. Techniques like Hirshfeld surface analysis are used to visualize and quantify these interactions within a crystal structure. mdpi.com

Hydrogen Bonding Networks

Hydrogen bonds are among the strongest noncovalent interactions and are pivotal in directing the assembly of molecules in a crystal. In this compound, the N-H group of the indole ring is the primary hydrogen bond donor. It can form hydrogen bonds with acceptor atoms on adjacent molecules, such as the methoxy oxygen or the fluorine atom.

Analysis of crystal structures of similar compounds, like 5-methoxy-1H-indole-2-carboxylic acid, reveals the formation of extensive hydrogen bonding networks, often leading to structures like cyclic dimers or polymeric chains. mdpi.com In one polymorph of this related compound, the N-H group was observed to form a hydrogen bond with the oxygen of the methoxy group. mdpi.com However, a crystal structure for this compound has not been reported in the searched literature, preventing a specific analysis of its hydrogen bonding network.

Other Weak Interactions Influencing Molecular Arrangement

Beyond classical hydrogen bonds, other weaker interactions contribute to the stability of the crystal packing. These include:

C-H···O and C-H···F interactions: These weak hydrogen bonds are ubiquitous in organic crystal structures.

π-π Stacking: The aromatic indole ring can stack with neighboring rings, contributing to crystal stability.

Halogen Bonding: The fluorine atom can act as an acceptor in halogen bonds, further influencing molecular arrangement.

Hirshfeld surface analysis of complex indole derivatives has demonstrated that interactions involving hydrogen, carbon, and fluorine (H···H, C···H, F···H) can account for a significant portion of the intermolecular contacts. mdpi.com Computational studies on other indole derivatives have quantified the energy of these interactions, confirming their importance in the supramolecular structure. iosrjournals.org A definitive analysis for this compound would require experimental crystal structure data and specific computational analysis, which are currently unavailable.

Exploration of Biological Activities and Pharmacological Potential

Broad Spectrum of Pharmacological Relevance for Indole (B1671886) Derivatives

Indole derivatives are integral to modern drug discovery, demonstrating a vast range of therapeutic applications. mdpi.com Their biological significance is underscored by their proven efficacy as anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective agents. ijpsr.comrjpn.org The indole framework serves as a versatile template for synthesizing novel drugs, and its derivatives are found in many approved medications and compounds undergoing clinical trials. jcchems.comijpsr.com The introduction of various substituents onto the indole ring can significantly modulate the compound's biological activity. researchgate.net For instance, the addition of a fluorine atom can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. rsc.org Similarly, a methoxy (B1213986) group can influence solubility and interactions with target molecules. This adaptability makes the indole scaffold a focal point of intense research aimed at discovering more effective therapeutic agents. researchgate.net

Investigation of Antimicrobial Activities

The emergence of multi-drug resistant microbial pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. niscpr.res.in Indole derivatives have been extensively investigated for their potential to combat bacterial and fungal infections. researchgate.net

Antibacterial Efficacy and Spectrum

Various fluorinated indole derivatives have demonstrated notable antibacterial properties. rjptonline.org Research into compounds structurally related to 6-Fluoro-5-methoxy-1H-indole has shown promise against challenging bacterial strains. For example, a study on 3-substituted-1H-imidazol-5-yl-1H-indoles revealed that halogen substitutions on the indole ring, particularly at the 5- and 6-positions, were crucial for activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While a 5-fluoro analogue was found to be inactive, other halogenated derivatives showed potent anti-MRSA activity. nih.gov

In another study, novel tetracyclic fluoroquinolones, which incorporate a fluoro-substituted ring system, exhibited high antibacterial activity against Gram-positive strains, including some resistant variants. jscimedcentral.com Furthermore, the synthesis of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives, including 5-fluoro analogues, yielded compounds with good to very good antibacterial activity against a panel of eight bacterial species. nih.gov One of the most active compounds from this series demonstrated MIC values ranging from 0.004 to 0.03 mg/mL. nih.gov These findings highlight the potential of incorporating fluorine into indole-based scaffolds to develop new antibacterial agents.

Antibacterial Activity of Selected Indole Derivatives

| Compound | Target Bacteria | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| (Z)-methyl 5-fluoro-3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (Compound 8) | Gram-positive and Gram-negative bacteria | 4 - 30 | nih.gov |

| 5-fluoro-1H-indole-2,3-dione-triazole hybrid (Compound 4b) | S. Epidermidis, B. Subtilis | 0.0075 (μmol/mL) | researchgate.net |

| 5-fluoro-1H-indole-2,3-dione-triazole hybrid (Compound 7b) | S. Epidermidis, E. Coli, P. Aeruginosa | 0.0156 (μmol/mL) | researchgate.net |

Antifungal Efficacy and Spectrum

Indole derivatives have also emerged as a promising class of antifungal agents. ijpsr.com Specific substitutions on the indole ring, including fluorine and methoxy groups, have been shown to confer potent activity against a range of fungal pathogens. nih.gov

Research has demonstrated that certain indole derivatives possess significant antifungal properties against pathogens like Cryptococcus neoformans, with some compounds showing high potency without significant cytotoxicity. nih.gov For instance, a 6-methoxy-phenethyl-indole-imidazole derivative displayed an impressive Minimum Inhibitory Concentration (MIC) of ≤0.25 µg/mL against C. neoformans. nih.gov Similarly, a series of 5-fluoro-1H-indole-2,3-dione-triazole hybrids were synthesized and tested for their antifungal activity. researchgate.net Several of these compounds exhibited better potency against Aspergillus niger and considerable potency against Candida albicans when compared to the standard drug Fluconazole. researchgate.net Another study focusing on isatin-indole hybrids found that a compound featuring a 5-fluoro substitution on the isatin (B1672199) ring and a 5-methoxy group on the indole ring was active against Candida albicans. mdpi.com

The antifungal potential is further supported by studies on 3-indolyl-3-hydroxy oxindole (B195798) derivatives, where compounds with 5-fluoro and 5-methoxy substitutions were synthesized and evaluated against plant pathogenic fungi. mdpi.com Additionally, a (Z)-methyl 5-fluoro-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative was identified as a highly potent antifungal agent, with MIC values ranging from 0.008 to 0.015 mg/mL against various fungi. nih.gov

Antifungal Activity of Selected Indole Derivatives

| Compound | Target Fungi | Activity (MIC) | Reference |

|---|---|---|---|

| 6-methoxy-phenethyl-indole-imidazole (57) | C. neoformans | ≤0.25 µg/mL | nih.gov |

| 5-fluoro-1H-indole-2,3-dione-triazole hybrid (4a) | A. niger | 0.0075 μmol/mL | researchgate.net |

| 5-fluoro-1H-indole-2,3-dione-triazole hybrid (4a) | C. albicans | 0.0075 μmol/mL | researchgate.net |

| (Z)-methyl 5-fluoro-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (15) | Various Fungi | 0.008–0.015 mg/mL | nih.gov |

Anticancer and Antitumor Research

The indole scaffold is a key feature in numerous anticancer agents, attributed to its ability to interact with various targets involved in cancer progression. jcchems.comnih.gov The incorporation of fluorine and methoxy groups into the indole ring has been a successful strategy in developing potent antitumor compounds. researchgate.netrsc.org

Inhibition of Cellular Proliferation

A fundamental aspect of anticancer drug discovery is the ability of a compound to inhibit the growth and proliferation of cancer cells. Fluorinated and methoxy-substituted indole derivatives have consistently demonstrated potent antiproliferative activity across a range of human cancer cell lines.

A notable example is the indole-chalcone derivative, (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116), which exhibited high potency against a multidrug-resistant colorectal cancer (mCRC) cell line (HCT-116/L) with a GI₅₀ value of approximately 6 nM. acs.orgnih.gov Another study on chalcone-based 5(6)-fluoroindole derivatives reported a compound with significant inhibitory activity toward HCT116 cells, with an IC₅₀ value of 4.52 nM. rsc.org

Derivatives of 5-fluoro-1H-indole-2,3-dione have also been shown to be effective. dergipark.org.tr For instance, a derivative with a 4-trifluoromethylphenyl substitution was found to be more effective against the U-87 MG glioblastoma cell line (IC₅₀ = 34.9 µM) than the standard drug cisplatin. dergipark.org.tr Furthermore, a close structural analog, 5-Fluoro-7-methoxy-1H-indole, showed potent inhibition against L1210 mouse leukemia cells, with IC₅₀ values in the nanomolar range. These findings underscore the critical role of fluoro and methoxy substitutions in enhancing the cytotoxic potential of indole derivatives against cancer cells.

Inhibition of Cellular Proliferation by Selected Fluoro-Methoxy Indole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) | HCT-116/L (Colorectal) | ~6 nM | acs.org |

| Chalcone-based 6-fluoroindole (B127801) derivative (Compound 11) | HCT116 (Colorectal) | 4.52 nM | rsc.org |

| Chalcone-based 6-fluoroindole derivative (Compound 11) | CT26 (Colorectal) | 18.69 nM | rsc.org |

| Fluorinated bis-indole derivative (Compound 34b) | A549 (Lung) | 0.8 μM | rsc.org |

| 5-fluoro-1-ethyl-1H-indole-2,3-dione 3-thiosemicarbazone (Compound 7d) | U-87 MG (Glioblastoma) | 34.9 µM | dergipark.org.tr |

| Methoxy-substituted indole curcumin (B1669340) derivative (Compound 27) | HeLa (Cervical) | 4 µM | mdpi.com |

Indole Derivatives as Antitumor Agents

Indole derivatives represent a highly successful class of antitumor agents, acting through a variety of mechanisms to combat cancer. nih.gov Their versatility allows them to serve as a foundation for the design and development of target-based anticancer drugs. jcchems.com The mechanisms of action are diverse and include the inhibition of tubulin polymerization, which disrupts microtubule formation and halts cell division, a mechanism famously employed by the indole-containing vinca (B1221190) alkaloids, vinblastine (B1199706) and vincristine. mdpi.com

Modern research has expanded the known targets of indole derivatives to include receptor tyrosine kinases (such as VEGFR-2), serine/threonine kinases, and cell cycle-regulating proteins. nih.gov For example, certain fluorinated indolin-2-one derivatives have been shown to inhibit receptor tyrosine kinases, leading to a reduction in tumor load in preclinical models. Other indole derivatives function by inducing apoptosis (programmed cell death), arresting the cell cycle, or inhibiting crucial signaling pathways like the NFkB/PI3/Akt/mTOR pathway. nih.govnih.gov Recent studies have highlighted indole-chalcone compounds as a promising class of microtubule-targeting drugs for combating colorectal cancer. rsc.org The continuous exploration of these compounds reveals their significant potential for improving cancer treatment. nih.gov

Anti-inflammatory Studies

The indole scaffold is a recognized pharmacophore in the development of anti-inflammatory agents. nih.gov Research into derivatives of this compound has revealed promising anti-inflammatory activity.

A study focused on novel indoline (B122111) derivatives demonstrated that the introduction of substituents like methoxy (MeO) and fluoro (F) on the benzo ring could lead to potent anti-inflammatory effects. Several of these derivatives were found to protect macrophage cells from lipopolysaccharide (LPS)-induced elevation of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) at concentrations as low as 1 pM to 1 nM. acs.org

In another investigation, novel 5-methoxy and 5-fluoro indole derivatives bearing a substituted-phenyl piperazine (B1678402) moiety at the 2-position were synthesized and evaluated for their anti-inflammatory and antioxidant activities. jrespharm.com The findings suggested that the substitution at the 5-position of the indole ring with fluoro and methoxy groups might contribute to an increased anti-inflammatory potency. jrespharm.com For instance, in the case of 5-methoxy indole derivatives, a nitro group at the 4'-position of the phenyl piperazine exhibited stronger membrane stabilization activity (IC50= 0.40 mM) compared to derivatives with chloro, trifluoromethyl, fluoro, or methyl groups. jrespharm.com

| Compound/Derivative | Activity | Research Finding |

| Indoline derivatives with MeO and F substituents | Anti-inflammatory | Protected macrophages against LPS-induced elevation of NO, TNF-α, and IL-6 at pM to nM concentrations. acs.org |

| 5-methoxy and 5-fluoro indole derivatives | Anti-inflammatory | Substitution at the 5-position with fluoro and methoxy groups may increase anti-inflammatory potency. jrespharm.com |

| 5-methoxy indole derivative with 4'-nitro phenyl piperazine | Membrane stabilization | Showed stronger activity (IC50= 0.40 mM) compared to other substituted derivatives. jrespharm.com |

Antiviral and Anti-HIV Research

The indole core is a key structural motif in the design of antiviral drugs. nih.gov Derivatives of this compound have been investigated for their potential to combat various viral infections, including Human Immunodeficiency Virus (HIV).

Research has shown that indole derivatives can act as potent inhibitors of HIV integrase, a crucial enzyme for viral replication. The introduction of a fluorine atom to the indole ring is a strategy that has been explored to enhance antiviral efficacy. Studies on related compounds have reported IC50 values ranging from 1.07 μM to 6.79 μM, indicating promising antiviral activity.

Specifically in the context of anti-HIV research, the 6-methoxy indole structure has been associated with favorable HIV-1 inhibitory potency. nih.gov A structure-based drug design approach led to the identification of a series of indole compounds as fusion inhibitors of the gp41 protein, a critical component of the HIV entry machinery. nih.gov This research confirmed the gp41 hydrophobic pocket as a valid target for low molecular weight fusion inhibitors. nih.gov

Furthermore, a study on novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones demonstrated antiviral effects against a range of viruses, including Herpes Simplex Virus (HSV-1 and HSV-2) and Coxsackie B4 virus. researchgate.net Another investigation into substituted ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids found that a 6-fluoro derivative exhibited significant activity against influenza A/Aichi/2/69 (H3N2) virus in cell cultures. researchgate.net

| Compound/Derivative | Target Virus/Mechanism | Research Finding |

| Fluorinated indole derivatives | HIV Integrase | IC50 values for related compounds range from 1.07 μM to 6.79 μM. |

| 6-methoxy indole derivatives | HIV-1 | Favorable inhibitory potency. nih.gov |

| Indole compounds | HIV gp41 fusion protein | Act as fusion inhibitors. nih.gov |

| 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones | HSV-1, HSV-2, Coxsackie B4 | Showed antiviral effects. researchgate.net |

| Ethyl-5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-fluoro-1H-indole-3-carboxylate hydrochloride | Influenza A/Aichi/2/69 (H3N2) | Suppressed viral replication in cell cultures. researchgate.net |

Other Investigated Biological Activities

Antioxidant Properties

The antioxidant potential of indole derivatives has been a subject of considerable research. researchgate.net The presence of substituents like fluoro and methoxy groups can influence this activity.

| Compound/Derivative | Activity | Research Finding |

| 5-methoxy and 5-fluoro indole derivatives with piperazine moiety | Antioxidant | Investigated for antioxidant potential. jrespharm.com |

| p-fluoro benzyl (B1604629) indole derivatives | Lipid peroxidation inhibition | Showed slightly good activity. ingentaconnect.com |

Anticholinesterase Activity

Indole-based compounds have been explored as inhibitors of cholinesterases, enzymes implicated in neurodegenerative diseases like Alzheimer's. mdpi.com The structural features of 6-fluoro-1H-indole have been incorporated into the design of potential anticholinesterase agents. mdpi.com

In one study, fluorinated compounds emerged as the best performers against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values in the micromolar range. mdpi.com Specifically, one of the most potent compounds exhibited IC50 values of 0.10 μM for AChE and 0.20 μM for BChE. mdpi.com Another study on novel 2-hydroxybenzylamine-deoxyvasicinone hybrids found that analogs with a methoxy group on the 2-hydroxylphenyl moiety demonstrated the best AChE inhibitory activity, with IC50 values as low as 0.34 µM. nih.gov

| Compound/Derivative | Target Enzyme | IC50 Value |

| Fluorinated indole derivative | Acetylcholinesterase (AChE) | 0.10 μM mdpi.com |

| Fluorinated indole derivative | Butyrylcholinesterase (BChE) | 0.20 μM mdpi.com |

| 2-hydroxybenzylamine-deoxyvasicinone hybrid with methoxy group | Acetylcholinesterase (AChE) | 0.34 µM nih.gov |

CNS Depressant Activity

Indole derivatives have been reported to possess a wide spectrum of biological properties, including central nervous system (CNS) depressant activities. rjptonline.org While specific studies focusing solely on this compound are limited, related structures have been investigated. For instance, various indole derivatives are reported to be effective in CNS disorders. researchgate.net Some synthetic cannabinoids with an indole core, such as quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate (5-fluoro-PB-22), are known to have depressant effects on the central nervous system. texas.govmaryland.gov

Antitubercular Activity

The indole scaffold is considered a promising framework for the development of new anti-tubercular agents. nih.gov Various indole derivatives have demonstrated potent activity against Mycobacterium tuberculosis. nih.gov

A study on 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones revealed their potential antituberculosis effects against the MTB H37Rv cell line. dergipark.org.tr Several compounds in this series showed activity close to the standard drug, rifampicin, and some were found to be non-cytotoxic. dergipark.org.tr This suggests that modifications of these compounds could lead to the development of effective antituberculosis agents. dergipark.org.tr

| Compound/Derivative | Target | Research Finding |

| 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones | Mycobacterium tuberculosis H37Rv | Several compounds showed activity comparable to rifampicin. dergipark.org.tr |

Structure-Activity Relationship (SAR) Studies for Fluoro and Methoxy Substitutions

The combination of fluoro and methoxy substituents on an indole scaffold, as seen in this compound, creates a unique electronic and steric profile that significantly influences its pharmacological potential. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how these specific chemical features contribute to the biological activity of a molecule. By analyzing the effects of fluorine and methoxy groups, both individually and in concert, and considering their positioning on the indole ring, researchers can design more potent and selective drug candidates.

The introduction of a fluorine atom into a drug molecule is a common strategy in medicinal chemistry to enhance its pharmacological properties. tandfonline.com Fluorine's high electronegativity, small size (comparable to a hydrogen atom), and the strength of the carbon-fluorine (C-F) bond can lead to profound effects on a compound's biological activity. tandfonline.comresearchgate.net

The strategic placement of fluorine on the indole ring can lead to several advantages:

Enhanced Binding Affinity : Due to its high electronegativity, fluorine can form favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's binding pocket. tandfonline.com This can significantly increase the binding affinity and potency of the compound.

Improved Metabolic Stability : The C-F bond is considerably stronger than a carbon-hydrogen (C-H) bond (approximately 112 kcal/mol vs. 98 kcal/mol). researchgate.net This increased strength can block sites of metabolic oxidation by cytochrome P-450 (CYP) enzymes, thereby increasing the molecule's metabolic stability and prolonging its duration of action. researchgate.net

Increased Lipophilicity and Cell Permeability : Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes. tandfonline.com This was observed in fluoroquinolone antibiotics, where a fluorine atom at the C-6 position was found to increase cell penetration by 1 to 70-fold, contributing to their enhanced antibacterial activity. tandfonline.com

In the context of indole derivatives, the position of the fluorine atom is critical. For instance, in a series of indole-chalcone derivatives, compounds with a 5-fluoro or 6-fluoro group exhibited high cytotoxic activity against cancer cell lines. nih.gov Specifically, the 6-fluoro substituted compound (FC116) showed a GI50 of 6 nM against the HCT-116/L cell line. nih.gov Similarly, in another study on HIV-1 inhibitors, a 6-fluoro derivative showed improved cellular potency compared to a 7-fluoro analog. nih.gov However, it is important to note that the positive impact of fluorination is not universal; a preliminary SAR study on 5-fluorinated indole phytoalexins concluded that placing a fluoro substituent at the C-5 position was not crucial for inducing cytotoxicity against a cancer cell line. researchgate.net

| Compound Series | Fluorine Position | Observed Effect on Biological Activity | Reference |

| Indole-Chalcones | 5-F or 6-F | High cytotoxic activity (GI50 = 6-7 nM) | nih.gov |

| HIV-1 Inhibitors | 6-F | Improved cellular potency over 7-F analog | nih.gov |

| Indole Phytoalexins | 5-F | Not crucial for cytotoxicity | researchgate.net |

Methoxy (-OCH3) groups are another common substituent in bioactive indole compounds, often found in naturally occurring indoles. chim.itdicle.edu.tr The presence of a methoxy group, an electron-donating group, on the indole ring can significantly alter the molecule's reactivity and biological interactions. chim.it

Key impacts of methoxy substitution include:

Enhanced Reactivity : Methoxy groups increase the electron density of the indole ring system, enhancing its reactivity toward electrophilic substitution reactions. chim.itdicle.edu.tr This property is valuable in the synthesis of more complex indole derivatives.

Modulation of Biological Activity : The methoxy group can influence biological activity through various mechanisms. In some cases, it acts as a pharmacophore, contributing to receptor binding affinity through hydrophobic interactions. For example, methoxy-substituted indole curcumin derivatives have shown potent anticancer activity. nih.gov

Metabolic Considerations : The methoxy group can be a site for metabolism, typically through O-demethylation by CYP enzymes. This can lead to the formation of a hydroxy metabolite, which may have a different biological activity profile or be more readily excreted.

The position of the methoxy group is a determining factor in its effect. For example, in a study of anti-HIV indole derivatives, a 6-methoxyindole (B132359) analog showed potent inhibitory activity, while the 5-methoxy and 4,6-dimethoxy analogs were less effective. nih.gov This suggests that the 6-position is optimal for this particular scaffold. In another study on aryl hydrocarbon receptor (AhR) ligands, 7-MeO-indole was found to be an effective agonist. nih.gov Conversely, in some contexts, the methoxy group can be detrimental to activity. nih.gov

| Compound Series | Methoxy Position | Observed Effect on Biological Activity | Reference |

| Anti-HIV Indoles | 6-OCH3 | Potent inhibitory activity (EC50 = 4.8 nM) | nih.gov |

| Anti-HIV Indoles | 5-OCH3 or 4,6-diOCH3 | Failed to render expected results | nih.gov |

| AhR Ligands | 7-OCH3 | Effective agonist activity | nih.gov |

| Cytotoxic Indoles | Methoxy Group | Not beneficial for increasing cytotoxicity | nih.gov |

Positional isomerism, which refers to compounds having the same functional groups but at different positions on the parent structure, is a critical factor in the bioactivity of substituted indoles. The specific placement of the fluoro and methoxy groups in this compound, as opposed to other possible arrangements (e.g., 5-fluoro-6-methoxy-1H-indole), dictates the molecule's electronic distribution, steric hindrance, and potential for intermolecular interactions, thereby defining its biological profile.

Numerous studies highlight the dramatic differences in activity between positional isomers:

Anticancer Activity : In a study of indole-chalcones, the position of a methyl group (a group with different electronic properties than fluoro or methoxy, but illustrating the principle) on the indole ring significantly impacted cytotoxicity. nih.gov A 7-methyl substitution was the most potent, while a 4-methyl substitution showed low activity. nih.gov For halogen substitutions in the same series, 5-fluoro and 6-fluoro isomers were both highly active. nih.gov

Antiviral Activity : For tetracyclic indole derivatives targeting the Hepatitis C virus (HCV), a fluoro group at the C-12 position resulted in a noteworthy inhibitor, while substitutions at other positions were less effective. nih.gov

CFTR Potentiators : In the development of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles as CFTR potentiators, a 6-fluoro substitution was found to be beneficial. acs.orgsemanticscholar.org However, when this was combined with an 8-methoxy group, the potency dropped significantly compared to the mono-substituted 6-fluoro analog, demonstrating that the interplay between substituents is complex. acs.orgsemanticscholar.org

These examples underscore that even a minor shift in the position of a substituent can lead to a substantial change in biological effect, ranging from a complete loss of activity to a significant enhancement in potency. The specific 6-fluoro-5-methoxy arrangement provides a distinct electronic environment, where the electron-donating methoxy group at C-5 enhances the electron density of the benzene (B151609) ring portion of the indole, while the electron-withdrawing fluorine at C-6 influences the charge distribution and potential for specific interactions with biological targets.

| Compound Series | Substituent Isomers Compared | Observation on Bioactivity | Reference |

| Indole-Chalcones | 4-Me vs. 5-Me vs. 6-Me vs. 7-Me | 7-Me most potent (GI50=16 nM); 4-Me least potent (GI50=141 nM) | nih.gov |

| Indole-Chalcones | 5-F vs. 6-F | Both highly potent (GI50 = 7 nM and 6 nM, respectively) | nih.gov |

| CFTR Potentiators | 6-F vs. 6-F, 8-OCH3 | Disubstituted analog showed a significant drop in potency | acs.orgsemanticscholar.org |

| Anti-HIV Indoles | 6-OCH3 vs. 5-OCH3 | 6-OCH3 analog was potent; 5-OCH3 analog was not | nih.gov |

Applications in Advanced Analytical and Bioanalytical Methodologies

Evaluation of Fluorinated Indole (B1671886) Derivatives for Mass Spectrometry

Fluorinated indole derivatives, structurally related to 6-fluoro-5-methoxy-1H-indole, have been systematically evaluated for their performance in mass spectrometry, particularly for trace-level analysis in biological matrices. The introduction of fluorine atoms enhances the electrophoric nature of the molecule, making it highly suitable for sensitive detection methods.

Electron-Capture Negative Ionization (ECNI) is a soft ionization technique that offers high sensitivity and selectivity for electrophilic compounds. gcms.cz In the context of fluorinated indoles, ECNI mass spectrometry has been effectively utilized for the analysis of derivatives of 5-methoxyindole-3-acetic acid (5MIAA), a related compound. nih.gov

For these analyses, 5MIAA is typically derivatized to enhance its volatility and detector response. A study evaluated a series of N-trifluoroacetyl/pentafluoropropionyl-O-trifluoroethyl/pentafluoropropyl/heptafluorobutyl ester derivatives. nih.gov Under ECNI conditions, the N-trifluoroacetyl derivatives were particularly effective, yielding abundant and analyte-specific molecular ions (M⁻) and characteristic fragment ions, which are crucial for confident identification and quantification. In contrast, the N-pentafluoropropionyl derivatives tended to produce predominantly a reagent-specific ion, making them less suitable for analyte-specific detection. nih.gov This high sensitivity makes ECNI-MS a powerful tool for biomedical trace-level analysis. nih.gov

Table 1: Characteristic Ions in ECNI-MS of N-Trifluoroacetylated 5-Methoxyindole Derivatives

| Ion Type | Description |

|---|---|

| M⁻ | Molecular Ion |

| [M-HF]⁻ | Fragment ion from loss of hydrogen fluoride |

| [M-HF-CF₂CO]⁻ | Fragment ion from further decomposition |

| [M-CF₃CO]⁻ | Fragment ion from loss of the trifluoroacetyl group |

Data sourced from a study on fluorinated 5-methoxyindole-3-acetic acid derivatives. nih.gov

Gas chromatography coupled with mass spectrometry (GC/MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of fluorinated indoles, GC/MS provides excellent chromatographic resolution and mass-based detection. rsc.orgresearchgate.net

In the same study that highlighted the utility of ECNI, a GC/MS method was developed using a deuterated form of 5-methoxyindole-3-acetic acid as an internal standard. nih.gov The use of the N-trifluoroacetyl-O-pentafluoropropyl ester derivative allowed for the successful identification and quantification of endogenous 5MIAA at femtomole to low picomole levels in various rat tissues, including the pineal gland, retina, brain, and serum. nih.gov The soft ionization properties of Field Ionization (FI) have also been noted as beneficial for analyzing fluorine compounds by GC/MS, as it often preserves the molecular ion which may not be observed with standard Electron Ionization (EI). jeol.com

Precursor for Radiosynthesis in Positron Emission Tomography (PET)

This compound is a key starting material in the synthesis of radiolabeled tracers for Positron Emission Tomography (PET), an advanced functional imaging technique. PET tracers allow for the non-invasive in vivo visualization and quantification of biochemical processes. nih.govnih.gov

This compound serves as a precursor for the synthesis of ¹⁸F-labeled tryptophan analogues, such as 6-[¹⁸F]F-5-OMe-tryptophans. nih.gov Tryptophan metabolism is a critical area of study in various diseases, including cancer, and PET tracers that can monitor its pathways are of high clinical relevance. nih.govnih.govfz-juelich.de The development of these novel tryptophan-based PET agents is aimed at imaging the activity of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is implicated in tumor immune escape. nih.govnih.gov Starting from this compound, researchers can synthesize the necessary precursors for the final radiofluorination step to produce the desired PET imaging agents. nih.gov

A significant advancement in the synthesis of these PET agents is the use of photoredox radiofluorination. This technique provides a simple and efficient method to introduce the positron-emitting fluorine-18 (B77423) isotope into the tryptophan structure. nih.gov Studies have demonstrated that ¹⁸F-labeled 6-F-5-OMe-tryptophans can be produced using this method with radiochemical yields ranging from 2.6% to 32.4%, achieving high radiochemical purity (>98%) and enantiomeric excess (>99%). nih.gov This facile method allows for direct access to novel tryptophan-based PET agents, overcoming the complex synthesis processes that have previously limited their application. nih.gov

Table 2: Radiochemical Yields for [¹⁸F]F-Tryptophan Analogues via Photoredox Radiofluorination

| Compound | Radiochemical Yield (RCY, decay corrected) | Radiochemical Purity (RCP) | Enantiomeric Excess (ee) |

|---|---|---|---|

| L-[¹⁸F]T18 (from L-precursor) | 2.9 ± 1.5% | ≥ 98.0% | ≥ 99.0% |

| D-[¹⁸F]T18 (from D-precursor) | 2.6 ± 0.5% | ≥ 98.0% | ≥ 99.0% |

Data derived from the synthesis of 6-[¹⁸F]F-5-OMe-tryptophans. nih.gov

Spectroscopic Characterization in Research Contexts

The detailed spectroscopic characterization of this compound and its derivatives is fundamental to confirming their structure and purity in all research applications. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are routinely employed.

Spectroscopic data, including ¹H NMR, ¹³C NMR, and ¹⁹F NMR, are available for various derivatives and precursors synthesized from this compound. rsc.orgnih.gov For example, the ¹⁹F NMR spectrum of a tert-butyl 6-fluoro-3-iodo-5-methoxy-1H-indole-1-carboxylate intermediate, synthesized from the parent compound, shows a characteristic signal at δ -135.93 ppm. nih.gov The ¹H and ¹³C NMR spectra provide detailed information about the proton and carbon environments within the molecule, allowing for unambiguous structural assignment. nih.govdergipark.org.tr Mass spectra, often obtained via Liquid Chromatography-Mass Spectrometry (LC-MS), are used to confirm the molecular weight of synthesized compounds. amazonaws.com This comprehensive analytical data is essential for validating the identity and quality of these compounds before their use in advanced applications like PET tracer development. nih.govrsc.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-methoxyindole-3-acetic acid |

| N-trifluoroacetyl-O-pentafluoropropyl ester of 5-methoxyindole-3-acetic acid |

| 5-[²H₃]Methoxyindole-3-acetic acid |

| [¹⁸F]F-5-OMe-Tryptophans |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Synthetic Studies

In the synthesis of this compound, NMR spectroscopy would be an indispensable tool for confirming its molecular structure. ¹H, ¹³C, and ¹⁹F NMR spectra would provide crucial information about the electronic environment of the hydrogen, carbon, and fluorine atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each of the aromatic protons on the indole ring system, the proton on the nitrogen atom (N-H), and the protons of the methoxy (B1213986) group. The chemical shifts (δ) and coupling constants (J) would help to ascertain the substitution pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule. The chemical shifts would be influenced by the electronegativity of the attached fluorine and oxygen atoms, providing further confirmation of the structure.

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR spectroscopy would offer a highly sensitive method for characterization. A single resonance would be expected, and its chemical shift would be indicative of the electronic environment surrounding the fluorine atom on the benzene (B151609) ring.

Without experimental data, a representative data table cannot be constructed.

Infrared (IR) Spectroscopy for Vibrational Analysis and Polymorphism Studies

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to the molecule's vibrational modes. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the indole ring, C-H stretches of the aromatic and methoxy groups, C=C stretching of the aromatic rings, C-O stretching of the methoxy group, and the C-F stretch.

Furthermore, IR spectroscopy can be employed in polymorphism studies. Different crystalline forms (polymorphs) of a compound will exhibit distinct IR spectra due to differences in their crystal lattice and intermolecular interactions. By comparing the IR spectra of different batches or crystalline forms, one could identify and characterize any polymorphic variations.

A data table of characteristic IR absorption bands is not available due to the lack of published experimental spectra.

X-ray Diffraction (XRD) for Crystalline Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of this compound were obtained, XRD analysis would provide detailed information about its crystal structure, including the crystal system, space group, unit cell dimensions, bond lengths, and bond angles. This data is fundamental for understanding the molecule's conformation and the intermolecular interactions, such as hydrogen bonding, that govern its packing in the solid state.

Powder X-ray diffraction (PXRD) could also be used to analyze polycrystalline samples, providing a characteristic diffraction pattern that serves as a fingerprint for the specific crystalline phase. This is particularly useful for phase identification and quality control.

Crystallographic data for this compound has not been reported in the scientific literature, and therefore, a data table of its crystal structure parameters cannot be provided.

常见问题

Q. What are the common synthetic routes for 6-fluoro-5-methoxy-1H-indole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves functionalization of the indole core. Key steps include:

- Fluorination and Methoxylation : Fluorine and methoxy groups are introduced via electrophilic substitution or nucleophilic displacement. For example, chlorinating agents (e.g., triphenylphosphine-carbon tetrachloride) enable substitution at specific positions, followed by catalytic reduction or nucleophilic attack .

- Azide-Alkyne Cycloaddition : Copper(I)-catalyzed "click chemistry" (e.g., using CuI in PEG-400/DMF solvent systems) is effective for introducing triazole moieties to the indole backbone, as demonstrated in related indole derivatives .

- Optimization : Reaction temperature (e.g., 30°C for stability), solvent polarity (acetonitrile for nucleophilic reactions), and catalyst loading (e.g., 10 mol% CuI) significantly impact yields. Purification via column chromatography (70:30 ethyl acetate/hexane) ensures high purity .

Table 1 : Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose | Yield Range |

|---|---|---|---|

| Fluorination | Cl₂, DMF, 0°C | Introduce F at position 6 | 60–75% |

| Methoxylation | NaOMe, MeOH, reflux | Introduce OMe at position 5 | 70–85% |

| Cycloaddition | CuI, PEG-400/DMF, RT | Triazole formation | 22–42% |

Q. How is this compound characterized structurally, and what spectroscopic techniques are critical for validation?

- Methodological Answer : Structural confirmation relies on:

- Multinuclear NMR :

- ¹H NMR : Identifies aromatic protons (δ 6.8–7.4 ppm) and substituent environments (e.g., methoxy at δ ~3.9 ppm) .

- ¹⁹F NMR : Confirms fluorine substitution (δ -110 to -120 ppm for aromatic F) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₉H₈FNO₂ at m/z 180.0563) .

- TLC Monitoring : Ensures reaction progression using ethyl acetate/hexane systems (Rf ~0.5) .

Q. What factors influence the stability of this compound in laboratory settings, and how can degradation be mitigated?

- Methodological Answer : Stability is affected by:

- Light and Oxygen : Degrades via photooxidation; store in amber vials under inert gas (N₂/Ar) .

- pH Sensitivity : Decomposes in acidic/basic conditions; use neutral buffers (pH 7.0) for biological assays .

- Metabolite Formation : Metabolites like glucuronides retain activity; track via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what computational tools predict its receptor binding modes?

- Methodological Answer :

- Target Identification : Indole derivatives bind serotonin receptors (5-HT) and kinases. Use radioligand displacement assays (³H-5-HT for 5-HT receptors) to quantify affinity .

- Docking Studies : Tools like AutoDock Vina or Schrödinger Suite model interactions. The methoxy group enhances hydrogen bonding with residues (e.g., Tyr in 5-HT₂A), while fluorine improves lipophilicity (logP ~2.5) .

Q. How can contradictions in reported biological activities (e.g., anti-inflammatory vs. pro-oxidant effects) be resolved experimentally?

- Methodological Answer :

- Dose-Dependent Studies : Perform MTT assays across concentrations (1 nM–100 μM) to identify biphasic effects .

- Pathway-Specific Profiling : Use qPCR arrays (e.g., NF-κB, Nrf2) to assess transcriptional regulation. For example, low doses (1–10 μM) may activate Nrf2 (antioxidant), while high doses (>50 μM) induce ROS via cytochrome P450 .

Q. What advanced crystallographic methods refine the 3D structure of this compound derivatives?

- Methodological Answer :

- SHELX Suite : SHELXL refines crystal structures against high-resolution data (≤1.0 Å). For twinned crystals, SHELXD resolves phases via dual-space algorithms .

- ORTEP-3 : Visualizes thermal ellipsoids to validate fluorine positional disorder (common in halogenated indoles) .

Table 2 : Key Biochemical Pathways Influenced by this compound

| Pathway | Assay | Observed Effect | Reference |

|---|---|---|---|

| Antioxidant | DPPH Radical Scavenging | IC₅₀ = 12 μM (dose-dependent) | |

| Anti-inflammatory | COX-2 Inhibition | 40% inhibition at 10 μM | |

| Anticancer | Caspase-3 Activation | EC₅₀ = 25 μM (apoptosis) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。